molecular formula C10H10BrN3S2 B2583282 5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine CAS No. 400739-75-5

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2583282
M. Wt: 316.24
InChI Key: QKNRZGWBINMVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle that is often found in various pharmaceuticals . The molecule also contains a bromobenzyl group, which is a benzene ring with a bromine atom and a methylthio group attached .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the thiadiazol ring, which may participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the bromine atom might make the compound relatively heavy and polar, while the thiadiazol ring might contribute to its stability .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Research on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a related compound, has shown significant biological activity. These compounds exhibit DNA protective abilities against oxidative damage and strong antimicrobial activity against certain strains like S. epidermidis. Particularly, some derivatives have shown cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, indicating potential antiproliferative properties that could be explored for chemotherapy applications (Gür et al., 2020).

Photodynamic Therapy Applications

Another study focused on zinc phthalocyanine derivatives, substituted with 1,3,4-thiadiazole groups, revealing their suitability as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds demonstrated high singlet oxygen quantum yields and good fluorescence properties, crucial for effective photodynamic therapy applications (Pişkin et al., 2020).

Acetylcholinesterase Inhibition for Alzheimer's Disease

The acetylcholinesterase-inhibition activity of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives has been investigated, highlighting their potential in Alzheimer's disease treatment. One derivative showed significant inhibition activity, suggesting its role in developing therapeutic agents for neurodegenerative diseases (Zhu et al., 2016).

Molecular Cocrystals for Drug Development

Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been studied for their hydrogen bonding patterns, revealing insights into drug formulation and development. These studies provide foundational knowledge for creating stable pharmaceutical cocrystals with improved drug properties (Smith & Lynch, 2013).

Quantum Chemical and Structural Analysis

Quantitative assessment and crystallographic studies on thiadiazole derivatives have explored their noncovalent interactions, offering insights into the molecular design of new drugs. These analyses help understand the stability and interaction mechanisms of potential therapeutic agents (El-Emam et al., 2020).

Future Directions

The future research directions would depend on the intended applications of this compound. It could be interesting to study its potential uses in pharmaceuticals or materials science, given the presence of the thiadiazol ring .

properties

IUPAC Name

5-[(3-bromophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3S2/c11-8-3-1-2-7(4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNRZGWBINMVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.